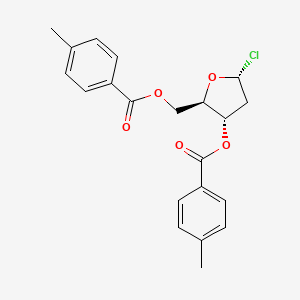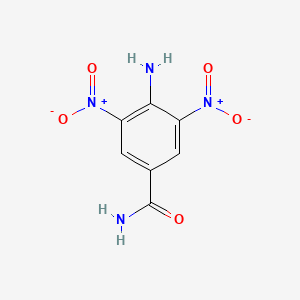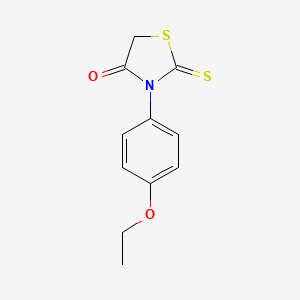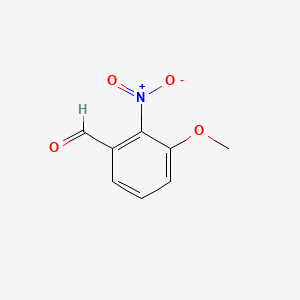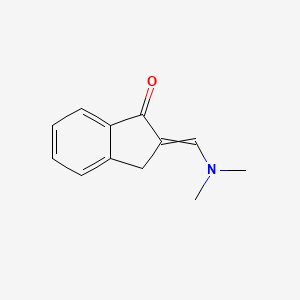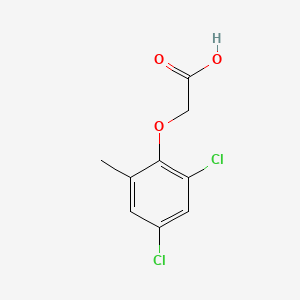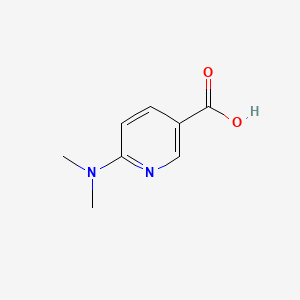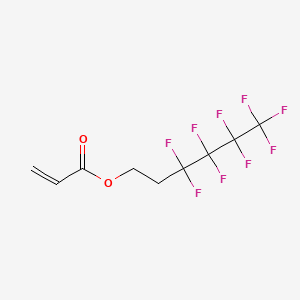
2-(Perfluorobutyl)ethyl acrylate
Vue d'ensemble
Description
2-(Perfluorobutyl)ethyl acrylate is a chemical compound that can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .
Synthesis Analysis
The synthesis of 2-(Perfluorobutyl)ethyl acrylate involves a three-step procedure, which combines the reaction of perfluorobutanesulfonyl fluoride . At the end of the reaction, no significant water droplets were produced after 4 hours of continuous reaction. The fluorine-containing olefin and the unreacted fluoroalcohol are distilled off.
Molecular Structure Analysis
The molecular formula of 2-(Perfluorobutyl)ethyl acrylate is C4F9CH2CH2OC(O)CH=CH2 . Its molecular weight is 318.14 g/mol . The IUPAC name of this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate .
Chemical Reactions Analysis
2-(Perfluorobutyl)ethyl acrylate can be used as an acrylic resin surface modifier with high water repellency and oil repellency for coating agents . It can also be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .
Applications De Recherche Scientifique
Surface Modifier for Acrylic Resin
2-(Perfluorobutyl)ethyl Acrylate can be used as an acrylic resin surface modifier. It provides high water repellency and oil repellency for coating agents .
Solid Sheet Polycarboxylic Acid Water Reducing Agent
This compound can be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent .
Biomedical Applications
2-(Perfluorobutyl)ethyl acrylate has been used to create polymers for biomedical applications. These include drug delivery systems and tissue engineering scaffolds .
Industrial Applications
In industrial applications, this compound has been used to create polymers for coatings and adhesives .
Energy Applications
For energy applications, it has been used to create polymers for fuel cells and solar cells .
Environmental Research
Since the bioaccumulation of the degradation products of fluoropolymer with a long Rf side chain (C ≥ 8) has a potential environmental risk, it is necessary to design fluoropolymer coating with a short Rf side chain .
Safety and Hazards
When handling 2-(Perfluorobutyl)ethyl acrylate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
2-(Perfluorobutyl)ethyl acrylate has been used in a wide range of scientific research applications. It has been used to create polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. It has also been used to create polymers for industrial applications, such as coatings and adhesives .
Mécanisme D'action
Target of Action
The primary target of the compound 2-(Perfluorobutyl)ethyl acrylate is the surface of acrylic resin . This compound acts as a surface modifier, enhancing the properties of the resin .
Mode of Action
2-(Perfluorobutyl)ethyl acrylate interacts with the acrylic resin surface, imparting high water and oil repellency . This interaction results in a change in the surface properties of the resin, making it more resistant to water and oil .
Biochemical Pathways
It is known that the compound can be used in a super concentrated emulsion method to prepare a solid sheet polycarboxylic acid water reducing agent . This suggests that the compound may interact with polycarboxylic acid pathways.
Result of Action
The molecular and cellular effects of 2-(Perfluorobutyl)ethyl acrylate’s action primarily involve changes to the surface properties of the material it is applied to. Specifically, it increases the water and oil repellency of the material, enhancing its resistance to these substances .
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPEJSTJSFVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121751-83-5 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121751-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068772 | |
| Record name | 2-(Perfluorobutyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorobutyl)ethyl acrylate | |
CAS RN |
52591-27-2, 117374-41-1 | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52591-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorobutyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,2H,2H-Nonafluorohexyl Acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 117374-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the sorption of carbon dioxide affect the molecular aggregation states of poly[2-(perfluorooctyl)ethyl acrylate] (poly(FA-C8)) brushes compared to poly[2-(perfluorobutyl)ethyl acrylate] brushes?
A1: The research primarily focuses on poly(FA-C8), a semicrystalline polymer. It demonstrates that CO2 sorption at pressures above 4.1 MPa induces swelling and melting of the poly(FA-C8) brush at temperatures below its bulk melting point []. This is attributed to CO2 molecules penetrating the polymer matrix and disrupting the crystalline structure. In contrast, the study mentions an amorphous poly[2-(perfluorobutyl)ethyl acrylate] brush as a comparison point for swelling behavior. The amorphous nature implies that this polymer lacks the ordered crystalline structure found in poly(FA-C8). Therefore, CO2 sorption would not induce a phase transition from crystalline to amorphous. Instead, it likely causes general swelling of the polymer matrix without a distinct melting point.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-1h-cyclopenta[b]pyridine](/img/structure/B1294527.png)
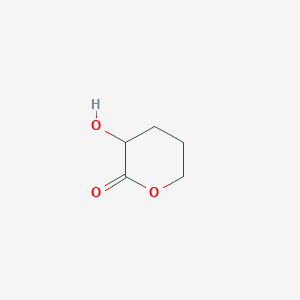
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1294529.png)

